Phenyl b-D-galactoside

lac operon constitutive mutant selection positive genetic selection

Common β-galactosidase substrates (ONPG, X-Gal, MUG) fail in positive genetic selection because they cannot serve as sole carbon sources for selective growth. Phenyl β-D-galactoside solves this by enabling colony formation exclusively from constitutively β-gal-expressing cells. • Positive selection of E. coli lacI⁻/Oc mutants on minimal agar with P-Gal as sole carbon source-unachievable with ONPG or X-Gal. • Recovers 30-40% partial-activity (color) mutants in MutaMouse transgenic assays vs. 10-20% by X-Gal alone-a 2-3× sensitivity advantage critical for OECD-compliant mutagenicity studies. • Validated acceptor for α-2-L-fucosyltransferase radiometric assay (Km 8.2 mM) and LecA inhibitor screening (baseline Kd 8.8 µM).

Molecular Formula C12H16O6
Molecular Weight 256.25 g/mol
CAS No. 2818-58-8
Cat. No. B1580619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl b-D-galactoside
CAS2818-58-8
Synonymsphenyl-beta-D-galactopyranoside
phenyl-beta-galactoside
phenyl-D-galactopyranoside
phenyl-D-galactopyranoside, (alpha-D)-isomer
phenyl-D-galactopyranoside, (beta-D)-isome
Molecular FormulaC12H16O6
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12-/m1/s1
InChIKeyNEZJDVYDSZTRFS-YBXAARCKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl β-D-Galactoside: Identity and Properties


Phenyl β-D-galactoside (CAS 2818-58-8, synonym P-Gal, phenyl-β-D-galactopyranoside) is a synthetic aryl β-galactopyranoside with molecular formula C12H16O6 and molecular mass 256.25 g/mol [1]. It is a white to off‑white crystalline powder with a melting point of 153–155 °C, optical rotation of approximately −42° (c=2.3, H2O), and limited aqueous solubility (very faint turbidity) . The compound serves as a non‑inducing chromogenic/selective substrate for β‑galactosidase (EC 3.2.1.23) and as a defined acceptor substrate for α‑2‑L‑fucosyltransferase (EC 2.4.1.69) [2]. This dual‑substrate identity underpins its distinct utility in both prokaryotic genetic selection systems and eukaryotic glycosyltransferase assays, distinguishing it from single‑purpose β‑galactosidase substrates such as ONPG, X‑Gal, or MUG.

Phenyl β-D-Galactoside: No Simple Substitute


Generic interchange of β‑galactosidase substrates—e.g., replacing P‑Gal with ONPG, X‑Gal, PNPG, or MUG—fails in experimental contexts where (i) the selection system requires a non‑inducing substrate to differentiate constitutive from wild‑type lac operon expression [1]; (ii) the assay demands positive selection pressure that discriminates partial‑activity mutants from fully inactive ones [2]; (iii) the glycosyltransferase reaction being measured requires a specific acceptor substrate with a hydrophobic aglycone rather than a chromogenic or fluorogenic leaving group [3]; or (iv) the biological interaction under study (e.g., lectin binding) depends on the unsubstituted phenyl ring for affinity [4]. Each of these functional dimensions is supported by quantitative comparator data presented in Section 3. Substitution without matching the required mechanistic property leads to loss of selection stringency, altered mutational spectra, or complete assay incompatibility.

Phenyl β-D-Galactoside: Quantitative Evidence vs. Analogs


Non-Inducing Substrate for Positive lac Selection

Phenyl β-D-galactoside (P‑Gal) is a non‑inducing substrate for the lac operon; it does not bind to the lac repressor and therefore does not trigger β‑galactosidase expression [1]. In contrast, lactose acts as a natural inducer (up to 1000‑fold induction), and IPTG is a gratuitous inducer that binds directly to the repressor [1]. This functional difference is exploited for positive selection: only cells with constitutive (permanently derepressed) β‑galactosidase expression can hydrolyze P‑Gal and utilize the galactose moiety as a carbon source, enabling their selective growth on minimal medium containing P‑Gal as the sole carbon source [2]. Wild‑type cells, which produce very little β‑galactosidase in the absence of inducer, cannot grow. ONPG, although also a substrate, does not provide this selection capability because it is not a carbon source and its hydrolysis product (ortho‑nitrophenol) is toxic at high concentrations .

lac operon constitutive mutant selection positive genetic selection non-inducing substrate

Higher Sensitivity for lacZ Partial Mutants

In the lacZ plasmid‑based transgenic mouse mutation assay, P‑Gal positive selection detected color mutants (cells with partially inactivated lacZ) at a significantly higher proportion than X‑Gal visual screening [1]. In brain and kidney tissues, 30–40% of recovered mutants were color mutants when using P‑Gal selection, compared with only 10–20% observed in lung, spleen, and liver via X‑Gal screening [1]. Furthermore, a head‑to‑head comparison by Jiao et al. demonstrated that while mutant frequencies recovered by P‑Gal selection are comparable overall to those from X‑Gal, 11 out of 53 single light‑blue X‑Gal mutants (expressing partial β‑galactosidase activity) produced few or no plaques on P‑Gal plates, indicating that P‑Gal selection narrows the detectable range of residual enzyme activity and enriches for more completely inactivated variants [2].

lacZ mutation detection color mutant sensitivity positive selection transgenic mouse mutagenesis

Acceptor for Blood-Group H Fucosyltransferase

Phenyl β-D-galactoside serves as a well‑characterized acceptor substrate for α‑2‑L‑fucosyltransferase (EC 2.4.1.69), the enzyme product of the blood‑group H gene [1]. Scudder et al. determined the Km for phenyl β-D-galactoside as 8.2 mM (8.2 × 10⁻³ M) in human cervical epithelium fucosyltransferase at pH 6.0, with a temperature optimum of 25 °C, and a Km for the donor substrate GDP‑L‑fucose of 32.1 µM (3.21 × 10⁻⁵ M) under the same conditions [2]. Across enzyme sources, BRENDA compiles 27 Km values ranging from 1.47 mM (with 0.05 M NaCl) to 125 mM (FUT1 mutant C35T), with typical values of 2.7–33 mM for human H‑gene, Se‑gene, and plasma enzymes [3]. In contrast, alternative fucosyltransferase acceptors such as asialofetuin or type 1/type 2 chain substrates require structurally distinct glycoconjugates and are not interchangeable for α‑2‑linkage‑specific assays [2].

fucosyltransferase assay blood group H enzyme acceptor substrate kinetics glycosyltransferase

Competitive Inhibitor of Intestinal Lactase

In rat small‑intestinal mucosa, phenyl β‑galactoside acts as a competitive inhibitor of lactase activity across all three chromatographically separated β‑galactosidase fractions (two acid fractions with pH optima 3–4, one neutral fraction with pH optimum 5.7) [1]. The Ki for phenyl β‑galactoside inhibition of lactose hydrolysis was experimentally equivalent to its Km as a substrate for the same enzyme fractions, and likewise, the Ki for lactose inhibition of hetero β‑galactoside (phenyl, o‑nitrophenyl, p‑nitrophenyl, 6‑bromo‑2‑naphthyl) hydrolysis matched the Km for lactase activity [1]. The two acid fractions showed considerably lower Km values for hetero β‑galactosides (including phenyl β‑galactoside) than for lactose, with similar Vmax values across all substrates [1]. The neutral fraction, in contrast, did not hydrolyze phenyl β‑galactoside at a measurable rate [1]. This shared‑active‑site model demonstrates that phenyl β‑galactoside and lactose compete for the same catalytic residues, making phenyl β‑galactoside a mechanistically informative probe that para‑nitrophenyl or 4‑methylumbelliferyl substrates cannot replicate for lactase‑specific inhibition studies [2].

intestinal β-galactosidase competitive inhibition lactase activity hetero β-galactoside hydrolysis

High Affinity for PA-IL Lectin

The unsubstituted phenyl β-D-galactoside exhibits significantly stronger binding to the Pseudomonas aeruginosa lectin PA‑IL (LecA) than its methyl or p‑nitrophenyl counterparts [1][2]. Chen et al. demonstrated that phenyl β‑derivatives of galactose were much better inhibitors of PA‑IL‑glycan interaction than the methyl β‑derivative, with the phenyl ring contributing critical hydrophobic contacts [1]. Quantitative affinity measurements by Shanina et al. using protein‑observed ¹⁹F NMR established a Kd of 8.8 µM for unsubstituted phenyl β‑D‑galactoside binding to LecA, compared with a Kd of 54 ± 6 µM for p‑nitrophenyl β‑D‑galactoside (pNPGal)—a 6‑fold weaker affinity [2]—and a Kd of 4.8 mM for methyl β‑D‑galactopyranoside, representing a ~545‑fold weaker interaction [3]. This structure‑affinity relationship demonstrates that the unsubstituted phenyl aglycone is not merely a passive leaving group but actively contributes to binding potency at the lectin carbohydrate recognition domain.

PA-IL lectin Pseudomonas aeruginosa galactose-specific agglutinin lectin binding affinity Kd

Substrate for Chondroitin Sulfate GalT-II

Phenyl O‑β‑galactoside functions as an effective exogenous acceptor substrate for galactosyltransferase II (GalT‑II), the enzyme that catalyzes transfer of the second galactose residue during chondroitin sulfate linkage oligosaccharide assembly in chick‑embryo cartilage [1]. Robinson et al. demonstrated that β‑galactosides with an apolar aglycone group, such as phenyl O‑β‑galactoside, were active in initiating chondroitin sulfate chain synthesis and served as substrates for microsomal GalT‑II activity [1]. In contrast, phenyl S‑β‑thiogalactoside (sulfur replacing oxygen in the glycosidic linkage) was only slightly active, and pyridine 2‑S‑β‑thiogalactoside was essentially inactive [1]. GalT‑II was confirmed to be a separate enzyme from galactosyltransferase I (which transfers galactose to β‑xylosides), establishing that the O‑glycosidic phenyl galactoside occupies a distinct enzyme specificity niche not addressed by xyloside‑based primers [1].

chondroitin sulfate biosynthesis galactosyltransferase II beta-galactoside acceptor glycosaminoglycan initiation

Phenyl β-D-Galactoside: Validated Applications


lac Mutant Selection and λlacZ Screening

P‑Gal enables positive genetic selection of E. coli mutants with constitutive β‑galactosidase expression (lacI− or Oc mutants) by serving as the sole carbon source on minimal agar plates; only cells that express β‑galactosidase without induction can hydrolyze P‑Gal, release galactose, and form colonies [1]. This principle extends to λlacZ phage screening, where galactose‑sensitive E. coli C hosts overexpressing galK and galT selectively suppress λlacZ+ phage propagation in the presence of P‑Gal, allowing λlacZ− mutant phages to form plaques—screening up to 1.5 × 10⁶ phages per 9‑cm Petri dish without blue/white color discrimination [2]. These workflows are not reproducible with ONPG (toxic hydrolysis product, no carbon source), X‑Gal (visual screening only, no selection pressure), or IPTG (inducer, defeats selection), making P‑Gal procurement obligatory for positive‑selection genetics laboratories.

Sensitive Detection of lacZ Partial Mutants

In regulatory genetic toxicology, the lacZ plasmid‑based transgenic mouse assay (MutaMouse) uses P‑Gal positive selection to recover mutants with a spectrum extending from complete lacZ inactivation to partial‑activity (color) mutants that retain residual β‑galactosidase function [1]. Color mutants constitute 30–40% of recovered mutants from brain and kidney when P‑Gal selection is employed, compared to 10–20% detectable by X‑Gal alone [2]. This 2–3‑fold sensitivity advantage for partial mutations makes P‑Gal the mandatory selection substrate for laboratories conducting in vivo mutagenicity studies under OECD test guidelines, where failure to detect low‑activity mutants may compromise the statistical power to demonstrate exposure‑related increases in mutant frequency [3].

Radiometric α-2-L-Fucosyltransferase Assay

The Chester (1976) radiometric method uses phenyl β‑D‑galactoside as the acceptor substrate with GDP‑L‑[¹⁴C]fucose as donor to measure α‑2‑L‑fucosyltransferase activity in human serum, submaxillary glands, and stomach mucosa [1]. The reaction product—phenyl 2‑O‑(α‑L‑[¹⁴C]fucopyranosyl)‑β‑D‑galactopyranoside—is separated by paper chromatography in ethyl acetate/pyridine/water (10/4/3, v/v) and quantified by scintillation counting [1]. The assay distinguishes blood‑group H secretors from non‑secretors and Bombay (Oh) phenotypes based on enzyme presence/absence, with a validated Km of 8.2 mM for the acceptor substrate under standardized conditions [2]. Alternative acceptors such as asialofetuin or lacto‑N‑biose I require different product separation strategies and are not interchangeable in this established clinical biochemistry protocol.

LecA Inhibitor SAR Studies

Phenyl β‑D‑galactoside serves as the core scaffold for LecA inhibitor design, with the unsubstituted phenyl aglycone providing a baseline Kd of 8.8 µM—6‑fold tighter than p‑nitrophenyl β‑D‑galactoside (Kd = 54 µM) and ~545‑fold tighter than methyl β‑D‑galactopyranoside (Kd = 4.8 mM) [1][2]. In protein‑observed ¹⁹F NMR screening campaigns, P‑Gal is used as a reference ligand to calibrate competitive displacement of 5‑fluorotryptophan‑labeled LecA and to establish the lower boundary of achievable affinity for fragment‑based drug discovery programs targeting Pseudomonas aeruginosa biofilm formation in chronic infections [2]. Substitution with p‑nitrophenyl or methyl galactosides in these assays would yield misleadingly weak baseline affinities and compromise the structure‑activity relationship dataset.

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